8-Methyl-1-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Intermediate for Platyphyllide Synthesis

Research has explored 8-Methyl-1-tetralone as a potential intermediate for the synthesis of (±)-platyphyllide, a naturally occurring compound found in some plants []. Platyphyllide belongs to a class of chemicals called terpenoids, known for their diverse biological activities [].

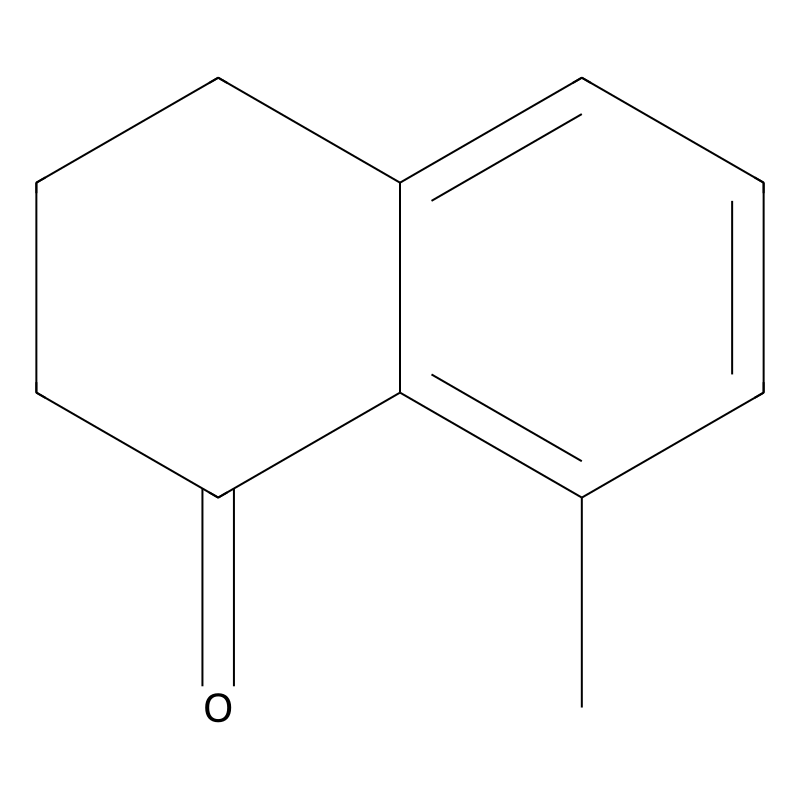

8-Methyl-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O. It belongs to the class of tetralones, which are bicyclic compounds featuring a naphthalene-like structure with a ketone functional group. The compound is characterized by a methyl group attached to the eighth position of the tetralone ring system, influencing its reactivity and biological properties. Its structural formula can be represented as follows:

textO || C1--C2 / \C3 C4| |C5 C6 \ / C7--C8

- Reduction Reactions: It can be reduced to form 8-methyl-1-tetralol using lithium in liquid ammonia or calcium in liquid ammonia, yielding high percentages of the alcohol product .

- Aromatic Substitution: The compound can undergo Friedel-Crafts reactions, where it acts as an electrophile in the presence of Lewis acids .

- Pfitzinger Reaction: This reaction with isatin produces complex derivatives, showcasing its versatility in forming new compounds .

- Photo

Several methods have been developed for synthesizing 8-methyl-1-tetralone:

- From 5-Methoxy-1-tetralone: A notable method involves the bromination of this precursor followed by reduction and protection steps to yield 8-methyl-1-tetralone .

- Direct Synthesis: Another approach involves using commercially available starting materials and applying various reagents to achieve the desired compound efficiently .

These methods highlight the compound's accessibility for further research and application.

8-Methyl-1-tetralone serves as a precursor in synthesizing more complex organic molecules. Its derivatives are explored for potential applications in pharmaceuticals and agrochemicals, particularly as intermediates for compounds with therapeutic effects. The compound's unique structure allows it to participate in various synthetic pathways, making it valuable in organic chemistry research .

Several compounds share structural similarities with 8-methyl-1-tetralone, including:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Tetralone | Basic tetralone structure without methyl group | Precursor for various naphthalene derivatives |

| 7-Methoxy-1-tetralone | Methoxy group at position seven | Enhanced solubility and reactivity |

| 5-Methoxy-1-tetralone | Methoxy group at position five | Potentially different biological activity |

| 8-Methyl-α-tetralone | Methyl group at position eight | Unique reactivity patterns due to methyl substitution |

The uniqueness of 8-methyl-1-tetralone lies in its specific methyl substitution at the eighth position, which can significantly influence its chemical behavior and biological activity compared to other similar compounds.

Molecular Characteristics

Molecular Formula (C₁₁H₁₂O) and Weight (160.21 g/mol)

8-Methyl-1-tetralone possesses the molecular formula C₁₁H₁₂O, representing a bicyclic aromatic ketone with a methyl substituent [1] [2] [3]. The compound exhibits a molecular weight of 160.21 g/mol as determined through various analytical methods and computational calculations [1] [2] [3]. The exact mass has been precisely measured at 160.088815 g/mol using high-resolution mass spectrometry techniques [2] [4]. This molecular composition places 8-methyl-1-tetralone within the tetralone family of compounds, characterized by their naphthalene-derived bicyclic structure with a ketone functional group at the first position .

The compound is formally designated under the IUPAC nomenclature as 8-methyl-3,4-dihydro-1(2H)-naphthalenone [2] [3]. Alternative systematic names include 8-methyl-1,2,3,4-tetrahydronaphthalen-1-one and 3,4-dihydro-8-methyl-1(2H)-naphthalenone [1] [2]. The CAS Registry Number 51015-28-2 provides unambiguous identification of this specific isomer among the various methyl-substituted tetralones [1] [6] [7].

The stereochemical analysis reveals that 8-methyl-1-tetralone is achiral, containing no defined stereocenters or E/Z centers [8]. This achiral nature simplifies synthetic approaches and analytical characterization, as no optical activity is observed [8].

Spectroscopic Fingerprints

The spectroscopic characterization of 8-methyl-1-tetralone provides comprehensive structural confirmation through multiple analytical techniques [9]. Infrared spectroscopy reveals characteristic absorption bands, with the most prominent feature being the carbonyl stretching vibration at 1677 cm⁻¹, confirming the presence of the ketone functional group [9]. This carbonyl frequency is typical for aromatic ketones in tetralone systems.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural elucidation [9]. The ¹H NMR spectrum in CDCl₃ displays characteristic signals: aromatic protons appear as a triplet at δ 7.28 (1H, J = 7.6 Hz) and doublets at δ 7.09 (1H, J = 7.6 Hz) and δ 7.06 (1H, J = 7.8 Hz), indicating the substitution pattern on the aromatic ring [9]. The aliphatic region shows signals at δ 2.93 (t, 2H, J = 6.5 Hz) corresponding to the C-2 methylene protons adjacent to the carbonyl, δ 2.62 (s, 3H) for the methyl substituent, δ 2.63 (m, 2H) for the C-4 methylene protons, and δ 2.06 (q, 2H, J = 6.6 Hz) for the C-3 methylene protons [9].

The ¹³C NMR spectrum provides carbon framework identification with the carbonyl carbon appearing at δ 200.21, characteristic of the α-tetralone ketone [9]. Aromatic carbons are observed at δ 145.67, 141.47, 132.18, 131.24, 130.47, and 126.76, while aliphatic carbons appear at δ 41.00, 31.00, 23.29, and 22.99 [9]. The chemical shift pattern confirms the 8-methyl substitution on the naphthalene ring system.

Mass spectrometric analysis shows a molecular ion peak at m/z 161 (M⁺ + 1, 10% relative intensity), with significant fragmentation patterns including m/z 143 (15%) and a base peak at m/z 105 (100%) [9]. These fragmentation patterns are consistent with the loss of the carbonyl oxygen and subsequent aromatic rearrangements typical of tetralone compounds.

The compound's structural representation through standardized chemical identifiers includes the InChI string: InChI=1S/C11H12O/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2,4-5H,3,6-7H2,1H3 [2] [10], and the SMILES notation: CC1=CC=CC2=C1C(=O)CCC2 [10] [8], both providing unambiguous computational representations of the molecular structure.

Thermodynamic Parameters

Phase Transition Properties

The thermodynamic characterization of 8-methyl-1-tetralone reveals important phase transition properties that influence its handling and applications [6] [11] [12]. The compound exhibits a predicted boiling point of 282.8 ± 25.0°C under standard atmospheric pressure [6] [7] [11]. This elevated boiling point reflects the compound's aromatic character and molecular weight, typical of substituted tetralone derivatives.

The density of 8-methyl-1-tetralone has been computationally predicted as 1.074 ± 0.06 g/cm³ [6] [7] [11]. This density value is consistent with aromatic ketones of similar molecular weight and structure. The refractive index has been determined as 1.557 [12], indicating the compound's optical properties and molecular polarizability.

Flash point measurements indicate a value of 118.7°C [12], classifying the compound as a combustible liquid that requires appropriate safety precautions during handling and storage. The relatively high flash point suggests moderate volatility at ambient temperatures, making the compound relatively safe for laboratory manipulation under standard conditions.

At room temperature, 8-methyl-1-tetralone exists as a liquid [13] [14], distinguishing it from some of its isomeric counterparts that may be solid at ambient conditions. This physical state facilitates handling and purification procedures, as the compound can be readily transferred and measured without requiring heating or special handling techniques.

Solubility and Partition Coefficients

The solubility profile of 8-methyl-1-tetralone reflects its hydrophobic aromatic nature [15] [16] . The compound is essentially insoluble in water, a characteristic shared with most tetralone derivatives due to their predominantly hydrocarbon structure with minimal polar functionality [15] [18]. This hydrophobic character limits aqueous-phase applications but enhances compatibility with organic reaction media.

Conversely, 8-methyl-1-tetralone demonstrates good solubility in various organic solvents [16] . The compound readily dissolves in common organic solvents including ethanol, ether, dichloromethane, and other non-polar to moderately polar organic media [16]. This solubility profile facilitates synthetic manipulations, purification by column chromatography, and analytical characterization.

The logarithmic partition coefficient (LogP) has been estimated at 1.204 [7] [11], indicating a moderate preference for lipophilic environments over aqueous phases. This LogP value suggests that the compound would partition favorably into organic phases in liquid-liquid extraction systems, a property that can be exploited in purification and isolation procedures.

The partition coefficient data provides insight into the compound's bioavailability and membrane permeability characteristics, although specific octanol-water partition coefficient measurements for 8-methyl-1-tetralone were not identified in the literature search. However, comparative studies with related tetralone derivatives suggest that these compounds generally exhibit partition coefficients consistent with moderate lipophilicity [19] [20].

The vapor pressure of 8-methyl-1-tetralone, while not explicitly measured, can be estimated to be relatively low based on its boiling point and molecular weight. This low vapor pressure contributes to the compound's stability under ambient conditions and reduces evaporative losses during handling and storage.